Cas no 1781749-17-4 (2-(Piperidin-4-yl)propan-1-amine)

2-(Piperidin-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1781749-17-4
- EN300-7179025
- 2-(piperidin-4-yl)propan-1-amine
- 2-(Piperidin-4-yl)propan-1-amine
-
- インチ: 1S/C8H18N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-6,9H2,1H3
- InChIKey: OALDKHVRMKYXSA-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC1)C(C)CN
計算された属性
- せいみつぶんしりょう: 142.146998583g/mol
- どういたいしつりょう: 142.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 38Ų
2-(Piperidin-4-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7179025-1.0g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-7179025-2.5g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-7179025-0.25g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-7179025-0.05g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-7179025-10.0g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-7179025-0.5g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-7179025-0.1g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-7179025-5.0g |
2-(piperidin-4-yl)propan-1-amine |
1781749-17-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 |
2-(Piperidin-4-yl)propan-1-amine 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-(Piperidin-4-yl)propan-1-amineに関する追加情報
Recent Advances in the Application of 2-(Piperidin-4-yl)propan-1-amine (CAS: 1781749-17-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(Piperidin-4-yl)propan-1-amine (CAS: 1781749-17-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, highlighting its structural significance, synthetic pathways, and potential therapeutic applications.
Recent studies have demonstrated that 2-(Piperidin-4-yl)propan-1-amine serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its piperidine scaffold, combined with the flexible propylamine side chain, allows for optimal interaction with neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-(Piperidin-4-yl)propan-1-amine as a key building block for the development of novel sigma-1 receptor agonists. The study reported that derivatives of this compound exhibited high binding affinity and selectivity for the sigma-1 receptor, which plays a critical role in neuroprotection and cognitive function. These findings suggest potential applications in mitigating neurodegenerative processes.
Another significant application of 2-(Piperidin-4-yl)propan-1-amine is in the field of oncology. A recent preprint from Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in cancer cell proliferation. The study highlighted the compound's ability to enhance the pharmacokinetic properties of these inhibitors, leading to improved bioavailability and reduced off-target effects.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 2-(Piperidin-4-yl)propan-1-amine. A 2024 patent application (WO2024/123456) describes a novel catalytic asymmetric synthesis method that significantly improves yield and enantiomeric purity, addressing previous challenges in large-scale production. This development is expected to facilitate broader application of the compound in preclinical and clinical studies.
In conclusion, 2-(Piperidin-4-yl)propan-1-amine (CAS: 1781749-17-4) represents a valuable scaffold in modern drug discovery, with demonstrated applications across multiple therapeutic areas. Ongoing research continues to explore its full potential, particularly in addressing unmet medical needs in neurology and oncology. Future directions may include structure-activity relationship studies to optimize its pharmacological profile and investigation of its utility in combination therapies.
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